2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the ortho-position (C2) and an N-linked pyrrolidin-3-yl group bearing a 4-ethoxyphenyl moiety. Its structural uniqueness lies in the combination of bromine (electron-withdrawing) and ethoxy (electron-donating) substituents, which may influence reactivity, solubility, and bioactivity.
Properties
IUPAC Name |
2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)21-19(24)16-5-3-4-6-17(16)20/h3-10,13H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDAESPRCIFRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxyphenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905659-34-9, )
- Key Difference : Bromine at the para-position (C4) vs. ortho-position (C2) in the target compound.
- Implications: Ortho-bromine may induce steric hindrance, affecting binding to biological targets.
| Compound | Bromine Position | Molecular Weight | Key Properties |
|---|---|---|---|
| Target compound | C2 | ~390.23 g/mol | Not reported |
| 4-bromo isomer (CAS 905659-34-9) | C4 | ~390.23 g/mol | Data limited; likely similar solubility |
Halogen Variants: Bromine vs. Chlorine
2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide ()
- Structural Similarity : Benzamide core with halogen at C2; pyrazol-4-yl instead of pyrrolidin-3-yl.
- Research Findings :
Substituent Variations: Ethoxy vs. Methoxy/Propoxy
Compounds from (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) share a benzamide backbone but differ in:
- Core Structure: Propanoyl-amino vs. pyrrolidinone.
- Substituents : Ethoxy (C2H5O), methoxy (CH3O), or propoxy (C3H7O) groups.
- Pyrrolidinone’s rigidity may reduce metabolic degradation versus flexible propanoyl chains .
Fluorinated Analogs
Complex Heterocyclic Derivatives
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () feature extended heterocyclic systems.
- Comparison :
- The benzamide moiety is retained, but chromen and pyrazolo-pyrimidine groups dominate bioactivity.
- Such structures prioritize kinase inhibition, unlike the target compound’s uncharacterized mechanism .
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